4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane
Overview
Description
“4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane” is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The compound has been prepared by the rhodium-catalyzed hydroboration of allyl phenyl sulfone . It is also available for purchase from chemical suppliers .Molecular Structure Analysis
The molecular structure of “4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane” has been characterized by a single crystal X-ray diffraction study . The empirical formula is C6H13BO2 .Chemical Reactions Analysis
This compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is a colorless oily substance at room temperature . It has a boiling point of 47-49 °C/9 mbar and a density of 0.894 g/mL at 25 °C . The refractive index is 1.4320 .Scientific Research Applications
Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Processes
- Summary of the Application : This compound is used as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling processes . This is a type of chemical reaction where a carbon-carbon bond is formed between two organic compounds through the use of a palladium catalyst.
- Methods of Application : The exact experimental procedures can vary depending on the specific reaction, but generally, the compound is mixed with the other reactants and the palladium catalyst in a suitable solvent. The reaction mixture is then heated to facilitate the cross-coupling process .
- Results or Outcomes : The outcome of this process is the formation of a new organic compound through the creation of a carbon-carbon bond. The efficiency and yield of the reaction can depend on various factors such as the choice of solvent, the temperature, and the specific reactants used .
Application 2: Synthesis of Phenylboronic Acid Derivatives
- Summary of the Application : This compound is used in the synthesis of phenylboronic acid derivatives . These derivatives have a wide range of applications in biology, organic synthesis, catalysis, and crystal engineering .
- Methods of Application : The compound is reacted with other organic compounds to form the phenylboronic acid derivatives. The exact experimental procedures can vary depending on the specific derivative being synthesized .
- Results or Outcomes : The outcome of this process is the formation of phenylboronic acid derivatives. These derivatives have various applications in different fields of science .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-propyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSWCGATJFXUHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435589 | |
Record name | 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane | |
CAS RN |
67562-19-0 | |
Record name | 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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